2-(2-Benzyloxyphenoxy)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of amide bonds and cyclization reactions. For example, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives showcases a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, indicating a potential pathway that might be adapted for synthesizing compounds like "2-(2-Benzyloxyphenoxy)ethylamine" (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The structure of related compounds is often characterized by spectroscopic methods such as NMR and X-ray crystallography. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized, revealing insights into the molecular geometry and electronic structure through experimental and theoretical methods (İ. Koca et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include interactions with various reagents, leading to a range of derivatives. The reaction of acetylenecarboxylic acid with amines, for example, demonstrates the potential for creating diverse compounds through reactions of diethyl acetylenedicarboxylate with amines, highlighting the versatility of these compounds in chemical synthesis (Iwanami et al., 1964).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined through various analytical techniques. Studies on compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provide insights into crystalline structure and physical characteristics, which are crucial for understanding the behavior and application of these chemicals (A. D. Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate provide data on chemical stability, reactivity, and potential biological activity, offering a glimpse into how "2-(2-Benzyloxyphenoxy)ethylamine" might behave under various conditions (S. Naveen et al., 2021).
Scientific Research Applications
Anti-dopaminergic Agents : Derivatives of 2-(2-Benzyloxyphenoxy)ethylamine, specifically 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, have been found useful as anti-dopaminergic agents. These compounds are potentially beneficial for treating conditions like schizophrenia, dependency, and neurodegenerative disorders (Habernickel, 2003).
Chiral Auxiliary in Synthesis : The compound 1-(2,5-dimethoxyphenyl)ethylamine, a relative of 2-(2-Benzyloxyphenoxy)ethylamine, has been effectively used as a chiral auxiliary. It aids in the diastereoselective alkylation of aldimines with alkylmetals, facilitating the synthesis and resolution of enantiomers in pure forms (Kohara, Hashimoto, & Saigo, 1999).
Anticonvulsant Activity : The compound Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, another derivative, exhibits anticonvulsant properties. It effectively reduces seizures and raises the seizure threshold, mainly through the inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).
Antidepressant Activity : Derivatives like 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have shown potential antidepressant activity. Venlafaxine, a compound in this class, demonstrates significant neurotransmitter uptake inhibition and a rapid onset of action in the rat pineal gland (Yardley et al., 1990).
Pharmaceutical Applications : The synthesis of 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine with high yield and purity indicates its promising potential for pharmaceutical applications (Jin Yi-cui, 2005).
Monoamine Oxidase Inhibition : 1-phenylethylamines with alkyloxy substituents, related to 2-(2-Benzyloxyphenoxy)ethylamine, have been found to enhance their weak anti-monoamine oxidase activity, which could have implications in neurological research (McCoubrey, 1959).
Safety And Hazards
The safety data sheet for “2-(2-Benzyloxyphenoxy)ethylamine” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition8910.
Future Directions
The future directions of “2-(2-Benzyloxyphenoxy)ethylamine” are not explicitly mentioned in the search results. However, the compound’s potential applications in proteomics research suggest that it could play a role in future scientific investigations1.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.
properties
IUPAC Name |
2-(2-phenylmethoxyphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSABAGVFWSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403524 | |
Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenoxy)ethylamine | |
CAS RN |
72955-81-8 | |
Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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